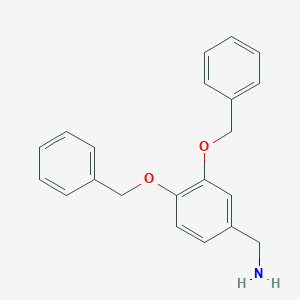
7-QUINOLINECARBOXALDEHYDE,1,2,3,4-TETRAHYDRO-6-METHOXY-1-METHYL-2-THIOXO-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde is a heterocyclic compound with a unique structure that includes a quinoline core, a methoxy group, and a thioxo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde typically involves the reaction of quinoline derivatives with appropriate reagents. One common method involves the use of Lawesson’s reagent to introduce the thioxo group . The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
化学反応の分析
Types of Reactions
6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
科学的研究の応用
6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This can disrupt cellular processes and lead to the compound’s antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of novel spirobicyclic compounds with anti-tumor activity.
6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl acetic acid methyl ester: Known for its antimicrobial and anticancer properties.
Uniqueness
6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
特性
CAS番号 |
187679-82-9 |
|---|---|
分子式 |
C12H13NO2S |
分子量 |
235.3 g/mol |
IUPAC名 |
6-methoxy-1-methyl-2-sulfanylidene-3,4-dihydroquinoline-7-carbaldehyde |
InChI |
InChI=1S/C12H13NO2S/c1-13-10-5-9(7-14)11(15-2)6-8(10)3-4-12(13)16/h5-7H,3-4H2,1-2H3 |
InChIキー |
JTOBTQWQJDOKKD-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CCC2=CC(=C(C=C21)C=O)OC |
正規SMILES |
CN1C(=S)CCC2=CC(=C(C=C21)C=O)OC |
同義語 |
7-Quinolinecarboxaldehyde, 1,2,3,4-tetrahydro-6-methoxy-1-methyl-2-thioxo- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)
![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)


![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)


![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)
![3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B60347.png)
![(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B60348.png)
